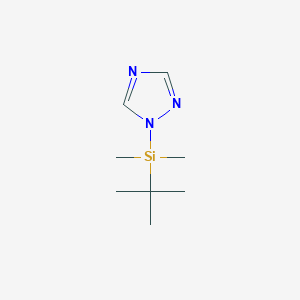

1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-dimethyl-(1,2,4-triazol-1-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3Si/c1-8(2,3)12(4,5)11-7-9-6-10-11/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAZZGZJIUMPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Tert Butyldimethylsilyl 1h 1,2,4 Triazole

Silyl (B83357) Group Transformations and Exchange Dynamics

The silicon-nitrogen bond in 1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole is subject to dynamic processes, including intermolecular exchange and migration, which are influenced by reaction conditions.

Intermolecular Silyl Exchange Mechanisms

While detailed mechanistic studies specifically for this compound are not extensively documented, the mechanism of intermolecular silyl exchange in related silylated compounds can be inferred. This process is often facilitated by nucleophilic or electrophilic catalysts or can occur thermally. A plausible pathway involves the associative nucleophilic attack of a nitrogen atom from a second triazole molecule on the silicon atom of the first. This forms a transient, pentacoordinate silicon intermediate. The subsequent departure of the original triazole anion completes the transfer of the silyl group.

This exchange can be promoted by bases, such as sodium hydride, which can deprotonate a non-silylated triazole, increasing its nucleophilicity and facilitating the attack on the silylated species. researchgate.net The solvent can also play a crucial role; polar aprotic solvents like dimethylformamide (DMF) can stabilize charged intermediates, potentially accelerating the exchange rate. researchgate.net

Influence of Temperature on Silyl Migration

Temperature is a critical factor governing the rate and selectivity of silyl group migration. In analogous systems involving intramolecular O-to-O silyl migration, increasing the temperature has been shown to enhance the reaction rate. tuni.fi For instance, in certain silyl migrations, elevating the temperature in a solvent like DMF can lead to higher yields of the thermodynamically more stable isomer, although sometimes at the cost of regioselectivity. tuni.fi For this compound, it is conceivable that higher temperatures could facilitate the migration of the silyl group from the N1 position to the N4 position, leading to an equilibrium mixture of isomers. However, the thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to the more stable 1-alkyl-1H-1,2,4-triazoles suggests that the N1-silylated isomer is likely the more thermodynamically favored product. nih.gov

| Factor | Influence on Silyl Exchange/Migration | System Studied | Citation |

| Base (e.g., NaH) | Promotes exchange by increasing nucleophilicity of the exchanging species. | Silylated Diols | researchgate.net |

| Solvent (e.g., DMF) | Can accelerate exchange by stabilizing charged intermediates. | Silylated Diols | researchgate.net |

| Temperature | Increased temperature generally increases the rate of migration. | Silylated Quinic Acid | tuni.fi |

| Silyl Group Bulk | Less bulky groups (e.g., TBDPS vs. TBDMS) can migrate more easily. | Silylated Quinic Acid | tuni.fi |

Reactions with Electrophiles and Nucleophiles

The reactivity of this compound is dominated by the interplay between the electron-rich triazole ring and the labile N-Si bond.

Electrophilic Attack on the Triazole Ring System

The 1,2,4-triazole (B32235) ring is an electron-rich aromatic system, and electrophilic substitution generally occurs at its nitrogen atoms. nih.govchemicalbook.com In the parent 1H-1,2,4-triazole, alkylation can lead to a mixture of N1 and N4 substituted products. chemicalbook.com The presence of the bulky TBDMS group at the N1 position in this compound effectively blocks this site and directs incoming electrophiles, such as alkyl halides or acyl chlorides, to the N4 position. This regioselective reaction is a key synthetic application of the title compound. Following the N4-alkylation or N4-acylation, the TBDMS group can be selectively removed under mild conditions (e.g., with a fluoride (B91410) source or mild acid) to yield the pure N4-substituted 1,2,4-triazole.

Nucleophilic Displacement Reactions

Nucleophilic attack can occur at two primary sites: the carbon atoms of the triazole ring or the silicon atom of the TBDMS group. While the C3 and C5 positions of the 1H-1,2,4-triazole ring are known to be susceptible to nucleophilic substitution, a more common and synthetically useful reaction for this compound is the nucleophilic displacement at the silicon atom. nih.govchemicalbook.com

This reaction, often termed desilylation, results in the cleavage of the N-Si bond. It is most effectively achieved using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org The high reactivity is driven by the nucleophilic attack of the small fluoride anion on the silicon atom, which can expand its coordination sphere to form a pentavalent intermediate. The thermodynamic driving force for the reaction is the formation of the exceptionally strong Si-F bond, which makes the cleavage process rapid and often irreversible. organic-chemistry.org

| Reagent | Conditions | Comments | Citation |

| TBAF | THF, 25 °C | Highly effective and common for cleaving TBDMS ethers and amides. | organic-chemistry.org |

| HF-Pyridine | THF/Pyridine (B92270) | Buffered source of fluoride, useful for acid-sensitive substrates. | |

| Acetic Acid | Acetic acid/water (2:1), 25 °C | Mild acidic conditions for cleavage. | organic-chemistry.org |

| TMSCl/KF·2H₂O | Acetonitrile (B52724) | Chemoselective method for desilylation. | organic-chemistry.org |

Rearrangement Reactions

Rearrangements within the 1,2,4-triazole system are known, particularly the thermal conversion of N4-substituted isomers to the more stable N1-substituted isomers. For example, 4-methyl-3,5-diaryl-4H-1,2,4-triazoles have been shown to rearrange to the corresponding 1-methyl-3,5-diaryl-1H-1,2,4-triazoles upon heating. nih.gov This process is believed to occur through an intermolecular mechanism involving consecutive nucleophilic displacement steps. nih.gov

In the context of this compound, a potential rearrangement would be the migration of the TBDMS group from the N1 to the N4 position. While dynamic silyl exchange between molecules is plausible, specific studies detailing a distinct, intramolecular thermal or catalytically induced rearrangement of the silyl group on this particular triazole are not well-documented in the reviewed literature. Given the established greater thermodynamic stability of the 1H-tautomer of 1,2,4-triazole, the 1-silylated isomer is expected to be the major species at equilibrium. nih.gov

Transition Metal-Catalyzed Reactivity

The presence of the N-silyl group significantly impacts the participation of the triazole ring in transition metal-catalyzed reactions. It primarily serves as a bulky, removable protecting group for the N-H proton, preventing side reactions and enabling regioselective functionalization of the triazole core.

The 1,2,4-triazole ring can act as a directing group in transition metal-catalyzed C-H bond activation and functionalization. The most acidic proton on the 1H-1,2,4-triazole ring is at the C5 position. By protecting the N1 position with a silyl group, direct and regioselective functionalization at the C5 position becomes feasible.

Palladium-catalyzed C-H arylation of 1-substituted-1,2,4-triazoles with various aryl halides has been demonstrated to proceed selectively at the C5 position. In this context, the 1-(tert-butyldimethylsilyl) group serves as a removable N-substituent that facilitates the catalytic cycle before being cleaved. This methodology allows for the synthesis of 5-aryl-1H-1,2,4-triazoles, which are valuable building blocks in medicinal chemistry.

| N1-Substituent (R) | Aryl Halide | Catalyst System | Yield (%) |

|---|---|---|---|

| SEM | Bromobenzene | Pd(OAc)₂, [P(n-Bu)Ad₂H]BF₄, K₂CO₃ | 75 |

| SEM | 4-Bromoanisole | Pd(OAc)₂, [P(n-Bu)Ad₂H]BF₄, K₂CO₃ | 81 |

| THP | Chlorobenzene | Pd(OAc)₂, [P(n-Bu)Ad₂H]BF₄, K₂CO₃ | 65 |

| THP | 3-Bromopyridine | Pd(OAc)₂, [P(n-Bu)Ad₂H]BF₄, K₂CO₃ | 58 |

Data is representative of C-H activation on N-protected 1,2,4-triazole systems.

The Hiyama cross-coupling reaction involves the palladium-catalyzed coupling of an organosilane with an organic halide to form a carbon-carbon bond. A direct Hiyama analog involving the cleavage of the N-Si bond in this compound for N-arylation is not a typical transformation. Instead, the silyl group's role is primarily that of a protecting group, enabling other forms of cross-coupling on the triazole ring.

By first protecting the N1 position with the tert-butyldimethylsilyl group, the triazole ring can be selectively halogenated (e.g., brominated or iodinated) at the C3 or C5 positions. The resulting halo-triazole derivative can then serve as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids. rsc.orgopenreviewhub.org This two-step sequence allows for the controlled synthesis of highly substituted triazole derivatives. rsc.orgopenreviewhub.org After the coupling reaction, the silyl group can be easily removed under mild conditions. nih.govresearchgate.net

| Triazole Substrate | Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|---|

| 5-Bromo-1-(SEM)-1,2,4-triazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 88 |

| 5-Bromo-1-(SEM)-1,2,4-triazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 92 |

| 3-Bromo-1-(THP)-1,2,4-triazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 78 |

| 3-Bromo-1-(THP)-1,2,4-triazole | 4-Vinylphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 85 |

Data is representative of Suzuki-Miyaura reactions on halogenated N-protected 1,2,4-triazole systems.

The Fleming-Tamao oxidation is a powerful method for converting a carbon-silicon (C-Si) bond into a carbon-oxygen (C-O) bond, effectively transforming an organosilane into an alcohol. This reaction typically requires a peroxy acid or hydrogen peroxide and proceeds with retention of configuration at the carbon center.

This specific transformation is not directly applicable to this compound because the compound contains a nitrogen-silicon (N-Si) bond rather than a C-Si bond. The N-Si bond possesses significantly different chemical properties, being much more susceptible to heterolytic cleavage than the more covalent C-Si bond.

The analogous and most synthetically relevant transformation for the N-Si bond in this compound is not an oxidation but rather a facile cleavage (deprotection or desilylation) to regenerate the parent N-H bond. This cleavage can be achieved under various mild conditions, highlighting the lability of the silyl group. Common methods include:

Fluoride-mediated cleavage: Using fluoride ion sources like tetrabutylammonium (B224687) fluoride (TBAF) is highly effective due to the high affinity of fluoride for silicon. nih.gov

Acid-catalyzed hydrolysis: Treatment with mild protic or Lewis acids readily breaks the N-Si bond. organic-chemistry.org

Base-catalyzed hydrolysis: Aqueous basic conditions can also promote hydrolysis.

This ready cleavage is a key feature of the silyl group's utility as a protecting group in the synthesis of complex molecules containing the 1,2,4-triazole motif.

Development and Functionalization of 1 Tert Butyldimethylsilyl 1h 1,2,4 Triazole Derivatives

Strategies for Functional Group Introduction on the Triazole Moiety

The functionalization of the 1,2,4-triazole (B32235) ring in 1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole is a key area of research, enabling the synthesis of a wide array of derivatives with potential applications in medicinal and materials science. The silyl (B83357) group at the N1 position directs the introduction of substituents to other positions of the triazole core.

Common strategies for introducing functional groups onto the triazole moiety include:

C-H Functionalization: Direct C-H functionalization of the triazole ring is a powerful tool for introducing substituents. Metal-catalyzed reactions, such as those involving palladium or copper, can facilitate the coupling of various organic fragments to the C3 and C5 positions of the triazole. nih.gov For instance, regioselective ortho-magnesiation of aryl azoles using a magnesium amide base has been reported, followed by palladium-catalyzed arylation. nih.gov While this example is for aryl azoles, the principle can be extended to the direct functionalization of the triazole ring itself.

Deprotonation-Alkylation: The protons on the carbon atoms of the triazole ring can be abstracted by a strong base to form a triazolide anion. This anion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents. The presence of the silyl group can influence the acidity of the ring protons, thereby affecting the regioselectivity of deprotonation.

Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, although this is less common for the aromatic 1,2,4-triazole system. However, derivatives of the triazole can be designed to undergo such reactions, leading to the formation of more complex heterocyclic systems.

The following table summarizes some common functionalization reactions on the 1,2,4-triazole ring:

| Reaction Type | Reagents and Conditions | Position of Functionalization |

| C-H Arylation | Pd catalyst, Aryl halide, Base | C3 and/or C5 |

| Deprotonation-Alkylation | Strong base (e.g., n-BuLi), Alkyl halide | C3 and/or C5 |

| Halogenation | Halogenating agent (e.g., NBS, NCS) | C3 and/or C5 |

Functionalization at the Silyl Moiety

While the primary role of the tert-butyldimethylsilyl group is often as a protecting group, it can also be a site for functionalization. The silicon-carbon and silicon-nitrogen bonds can be cleaved under specific conditions, allowing for the introduction of other functional groups or the removal of the silyl group to liberate the N-H triazole.

Key functionalization strategies at the silyl moiety include:

Desilylation (Deprotection): The most common reaction involving the silyl group is its removal to regenerate the parent 1H-1,2,4-triazole. This is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. nih.gov The ease of removal makes the TBDMS group a valuable tool in multi-step syntheses.

Silyl Group Modification: While less common, it is conceivable to modify the silyl group itself. For instance, reactions involving the methyl groups on the silicon atom could be explored, although this would require harsh conditions that might affect the triazole ring.

Synthesis of Hybrid Molecules Incorporating this compound

The functionalized derivatives of this compound serve as precursors for the synthesis of a variety of hybrid molecules, where the triazole core is linked to other important chemical entities. researchgate.net These hybrid molecules often exhibit unique biological activities and chemical properties. researchgate.net

The conjugation of 1,2,4-triazoles with amino acids has been a subject of interest in the development of new therapeutic agents. nih.govresearchgate.net The synthesis of these conjugates often involves the coupling of a functionalized triazole derivative with an amino acid or peptide. For instance, a carboxylic acid-functionalized triazole can be coupled with the amino group of an amino acid using standard peptide coupling reagents. Alternatively, an amino-functionalized triazole can be reacted with the carboxylic acid group of an amino acid. The silyl group can serve as a protecting group for the triazole nitrogen during these coupling reactions.

The synthesis of triazole-carbohydrate hybrids has gained attention due to the diverse biological roles of carbohydrates. These hybrids are often synthesized using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In a typical approach, a carbohydrate molecule is functionalized with either an azide (B81097) or an alkyne group, while the triazole precursor is functionalized with the complementary group. The subsequent click reaction efficiently links the two moieties. For example, an alkyne-functionalized triazole can be reacted with an azido-sugar to form the desired triazole-carbohydrate hybrid.

The combination of the 1,2,4-triazole ring with other heterocyclic systems, such as pyridine (B92270) and pyrazole, has led to the development of novel compounds with interesting pharmacological profiles. The synthesis of these derivatives often involves cross-coupling reactions. For example, a halogenated 1,2,4-triazole derivative can be coupled with a pyridyl or pyrazolyl boronic acid under Suzuki coupling conditions. Conversely, a boronic acid-functionalized triazole can be coupled with a halogenated pyridine or pyrazole. The tert-butyldimethylsilyl group can be used to protect the triazole nitrogen during these synthetic steps.

Annulated and fused triazole systems, where the 1,2,4-triazole ring is fused to another ring system, represent a class of compounds with significant chemical and biological importance. rsc.org The synthesis of these systems often starts with a disubstituted 1,2,4-triazole precursor, where the substituents can undergo an intramolecular cyclization reaction to form the fused ring. The functional groups introduced onto the this compound backbone can be designed to facilitate such cyclizations. For example, a triazole with ortho-disposed functional groups on an appended aryl ring can undergo cyclization to form a triazolobenzodiazepine or a similar fused system.

The following table provides an overview of the synthesis of these hybrid molecules:

| Hybrid Molecule | Synthetic Strategy | Key Reagents |

| Triazole-Amino Acid Conjugates | Peptide coupling | Coupling reagents (e.g., EDC, HOBt) |

| Triazole-Carbohydrate Hybrids | Click Chemistry (CuAAC) | Copper catalyst, Azide/Alkyne functionalized precursors |

| Triazole-Pyridyl/Pyrazole Derivatives | Cross-coupling reactions (e.g., Suzuki) | Palladium catalyst, Boronic acids/Halides |

| Annulated and Fused Triazoles | Intramolecular cyclization | Appropriately functionalized triazole precursors |

Based on a thorough review of scientific literature, it is not possible to generate an article on the application of "this compound" within the context of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as outlined in the request.

The fundamental reason is a crucial distinction in chemical structures:

CuAAC and SPAAC reactions produce 1,2,3-triazoles. These "click chemistry" reactions are defined by the specific cycloaddition of an azide and an alkyne, which results exclusively in the formation of a 1,2,3-triazole ring system. nih.govrsc.orgnih.govnih.govnih.gov

The specified compound, this compound, is a derivative of 1,2,4-triazole. This is a different structural isomer from the 1,2,3-triazole produced in click chemistry. The arrangement of nitrogen atoms within the five-membered ring is different, leading to distinct chemical properties and reactivity.

Extensive searches have not yielded any evidence of this compound or its derivatives serving as precursors or intermediates in the well-established CuAAC or SPAAC reactions. These reactions are specifically designed to synthesize 1,2,3-triazoles.

Therefore, creating an article under the proposed outline would be scientifically inaccurate and misleading. The premise that this specific 1,2,4-triazole derivative is utilized in these particular click chemistry contexts is not supported by available chemical research.

Advanced Spectroscopic and Structural Elucidation of 1 Tert Butyldimethylsilyl 1h 1,2,4 Triazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides a detailed picture of the molecular structure of 1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole by mapping the chemical environments of the hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum is used to identify the distinct proton signals of the TBDMS group and the 1,2,4-triazole (B32235) ring. The TBDMS group is characterized by two highly shielded signals: a singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing around δ 0.9 ppm, and another singlet for the six equivalent protons of the two methyl groups attached to the silicon atom, found further upfield around δ 0.1 ppm. thieme-connect.de

The aromatic protons of the 1,2,4-triazole ring are expected to appear as two distinct singlets in the downfield region, characteristic of the C-H protons at positions 3 and 5 of the ring. For the parent 1H-1,2,4-triazole, these signals are observed at approximately δ 8.53 and δ 14.20 (for the N-H proton) in DMSO-d6. mdpi.com Upon silylation at the N1 position, the N-H proton signal disappears, and the C-H proton signals are expected to shift slightly, providing clear evidence of successful N-silylation. The integration of these signals confirms the ratio of protons in the molecule, corresponding to the TBDMS and triazole moieties.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Triazole C3-H | ~8.0-8.5 | Singlet | 1H |

| Triazole C5-H | ~8.0-8.5 | Singlet | 1H |

| Si-C(CH₃)₃ | ~0.9 | Singlet | 9H |

| Si-(CH₃)₂ | ~0.1 | Singlet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The spectrum of this compound would show characteristic signals for both the silyl (B83357) protecting group and the heterocyclic ring.

The two carbon atoms of the triazole ring (C3 and C5) are expected to resonate in the aromatic region, typically between δ 145 and 156 ppm, as seen in derivatives of 1,2,4-triazole-3(5)-thiol. mdpi.com The TBDMS group would produce three distinct signals: one for the quaternary carbon of the tert-butyl group around δ 18 ppm, another for the three equivalent methyl carbons of the tert-butyl group at approximately δ 26 ppm, and a signal for the two silicon-bound methyl carbons at around -4 ppm. thieme-connect.de The specific chemical shifts confirm the integrity of the carbon skeleton.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Triazole C3 | ~145-155 |

| Triazole C5 | ~145-155 |

| Si-C (CH₃)₃ | ~18 |

| Si-C(C H₃)₃ | ~26 |

| Si-(C H₃)₂ | ~ -4 |

Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While the structure of this compound is relatively simple, 2D NMR techniques are crucial for the unambiguous assignment of signals in more complex derivatives and for confirming connectivity. semanticscholar.org

COSY (Correlation Spectroscopy) would show no correlation for the triazole protons as they are isolated singlets, but it is useful in substituted derivatives to establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. It would definitively link the proton signal of C3-H to the C3 carbon signal and the C5-H proton to the C5 carbon. It would also connect the proton signals of the TBDMS methyl and tert-butyl groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly valuable for establishing long-range (2-3 bond) correlations. Key expected correlations would be observed between the protons of the Si-CH₃ groups and the silicon-bound quaternary carbon of the tert-butyl group. Furthermore, correlations between the TBDMS protons and the triazole ring carbons would confirm the N-Si bond location, although these are often weak.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons. For this molecule, NOESY could show correlations between the protons of the TBDMS group and the C5-H of the triazole ring, depending on the rotational conformation around the N-Si bond, thus providing insights into the molecule's preferred orientation in solution.

Vibrational Spectroscopy Methodologies

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound provides clear evidence of its formation. A key indicator of a successful reaction is the disappearance of the broad N-H stretching band, which is present in the parent 1,2,4-triazole around 3126 cm⁻¹. researchgate.net In the silylated product, this band is absent.

The spectrum would be dominated by absorptions corresponding to the TBDMS group and the triazole ring. Characteristic peaks include:

C-H stretching: Aromatic C-H stretching from the triazole ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the TBDMS group appears just below 3000 cm⁻¹. researchgate.netrsc.org

Ring Vibrations: C=N and N=N stretching vibrations from the triazole ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.netijrpc.com

TBDMS Vibrations: Strong peaks corresponding to the Si-CH₃ symmetric deformation (umbrella mode) are expected around 1250 cm⁻¹, and Si-C stretching vibrations are found in the 850-770 cm⁻¹ region. These are highly characteristic of the TBDMS group.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~3100 | Aromatic C-H Stretch (Triazole) | Medium |

| ~2950-2850 | Aliphatic C-H Stretch (TBDMS) | Strong |

| ~1530-1480 | C=N / N=N Ring Stretch (Triazole) | Medium-Strong |

| ~1250 | Si-CH₃ Symmetric Deformation | Strong |

| ~840-780 | Si-C Stretch | Strong |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations that are weak or absent in the infrared spectrum. For the parent 1,2,4-triazole, intense Raman bands have been assigned to various ring breathing and stretching modes. researchgate.net For example, a strong band around 1285 cm⁻¹ is attributed to a combination of N-C stretching and ring deformation modes. researchgate.net

In the spectrum of this compound, the symmetric vibrations of the TBDMS group would be prominent. The introduction of the bulky, polarizable silyl group would also be expected to perturb the frequencies and intensities of the triazole ring's Raman bands compared to the parent compound. aip.org This technique is particularly useful for studying the molecule's vibrational structure in different states (solid, solution) and for analyzing interactions with surfaces or other molecules. researchgate.net Detailed assignment of the Raman spectrum is often supported by density functional theory (DFT) calculations to correlate observed frequencies with specific vibrational modes. aip.orgnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. This section details the application of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) in the characterization of these compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions and confirming the identity of synthesized compounds. For this compound, HRMS is crucial for verifying the successful silylation of the 1H-1,2,4-triazole ring.

While specific HRMS data for this compound is not extensively reported in the available literature, analysis of a closely related compound, 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, demonstrates the utility of this technique. In a study, the protonated molecule [M+H]⁺ of this related compound was calculated to have a mass-to-charge ratio (m/z) of 367.1758 and was found to be 367.1728, confirming its elemental composition of C₁₉H₃₀O₃SSi. mdpi.com

For this compound, the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its elemental formula, C₈H₁₇N₃Si.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₇N₃Si |

| Monoisotopic Mass | 183.1243 g/mol |

| Average Mass | 183.333 g/mol |

Note: This table presents theoretical values. Experimental HRMS would aim to confirm the monoisotopic mass with high accuracy.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of ions, providing valuable structural information. In the analysis of this compound, MS/MS experiments would involve the isolation of the parent ion followed by its fragmentation through collision-induced dissociation (CID).

The fragmentation of tert-butyldimethylsilyl (TBDMS) derivatives is well-characterized. A common fragmentation pathway involves the loss of the tert-butyl group ([M-57]⁺), which is a prominent peak in the mass spectra of many TBDMS-containing compounds. nih.gov Another characteristic fragmentation is the loss of the entire TBDMS group.

For the 1,2,4-triazole ring, fragmentation can involve the cleavage of the ring, often with the loss of molecular nitrogen (N₂). researchgate.netnih.gov The specific fragmentation pattern will depend on the ionization method and the collision energy used.

Table 2: Predicted Key Fragmentation Ions in the MS/MS Spectrum of this compound

| Fragment Ion Description | Predicted m/z |

| [M+H]⁺ (Protonated Molecule) | 184.1321 |

| [M - C(CH₃)₃]⁺ (Loss of tert-butyl group) | 127.0746 |

| [C₆H₁₃Si]⁺ (tert-Butyldimethylsilyl cation) | 115.0837 |

| [C₂H₂N₃]⁺ (Triazole fragment after Si-N bond cleavage) | 68.0299 |

Note: The m/z values are predicted for the most abundant isotopes and would be confirmed by experimental MS/MS analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation in the solid state.

While a specific crystal structure for this compound has not been reported in the reviewed literature, numerous studies on other 1,2,4-triazole derivatives provide insights into the expected structural features. researchgate.netresearchgate.netnih.gov The 1,2,4-triazole ring is known to be planar. wikipedia.org The attachment of the bulky tert-butyldimethylsilyl group at the N1 position is expected to influence the crystal packing and intermolecular interactions.

In a study on 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, a related silylated triazole derivative, the bulky tert-butyldimethylsilyl group was found to occupy a pseudo-equatorial position, which is a common conformational preference to minimize steric hindrance. mdpi.com

Table 3: General Crystallographic Parameters for 1,2,4-Triazole Derivatives

| Parameter | Typical Values for 1,2,4-Triazole Derivatives |

| Crystal System | Monoclinic, Orthorhombic, Triclinic |

| Space Group | P2₁/c, P-1, etc. |

| C-N Bond Lengths | ~1.32 - 1.36 Å |

| N-N Bond Lengths | ~1.36 - 1.38 Å |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

Note: This table provides a general overview based on published structures of 1,2,4-triazole derivatives. The actual parameters for the title compound would need to be determined experimentally.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Thin Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring reaction progress and for preliminary purity checks. umich.edu For silylated compounds like this compound, which are generally less polar than their non-silylated precursors, TLC is an effective tool.

A common stationary phase for the analysis of such compounds is silica (B1680970) gel. umich.edu The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often employed. rsc.org By adjusting the ratio of these solvents, the retention factor (Rf) can be optimized.

Table 4: Typical TLC Conditions for Monitoring Reactions of Triazole Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate / Hexane mixtures |

| Visualization | UV light (254 nm), Potassium permanganate (B83412) stain |

Note: The optimal mobile phase composition would be determined experimentally to achieve an Rf value typically between 0.3 and 0.7 for the desired compound.

Column Chromatography and High-Performance Liquid Chromatography (HPLC)

For the purification of this compound on a preparative scale, column chromatography is the method of choice. Similar to TLC, silica gel is a common stationary phase, and the eluent is typically a mixture of hexane and ethyl acetate. mdpi.com Fractions are collected and analyzed by TLC to identify those containing the pure product. In the purification of the related 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, a gradient of 20% to 40% ethyl acetate in hexanes was used. mdpi.com

High-performance liquid chromatography (HPLC) offers higher resolution and is used for both analytical and preparative purposes. researchgate.net For 1,2,4-triazole and its derivatives, various HPLC methods have been developed. Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with an additive like trifluoroacetic acid), is a common approach. sielc.comsielc.com Hydrophilic interaction liquid chromatography (HILIC) is an alternative for the separation of polar triazole derivatives. nacalaiusa.com A novel triazole-bonded stationary phase has also been shown to be effective for the separation of acidic and basic compounds in HILIC mode. nacalaiusa.com

Table 5: Exemplary HPLC Conditions for the Analysis of 1,2,4-Triazole

| Parameter | Conditions | Reference |

| Column | Primesep 100, 4.6x150 mm, 5 µm, 100A | sielc.com |

| Mobile Phase | Acetonitrile/Water/Trifluoroacetic acid | sielc.com |

| Detection | UV at 200 nm | sielc.com |

| Separation Mode | Reversed-phase, Cation-exchange | sielc.com |

Note: These conditions are for the parent 1,2,4-triazole and would likely require modification for the analysis of its tert-butyldimethylsilyl derivative, primarily by adjusting the mobile phase composition to account for the increased lipophilicity.

Computational and Theoretical Investigations of 1 Tert Butyldimethylsilyl 1h 1,2,4 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No specific Density Functional Theory (DFT) studies detailing the optimized molecular geometry, bond lengths, bond angles, or electronic structure of 1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole were identified in the available literature. Such studies are crucial for establishing the foundational understanding of a molecule's stability and conformational preferences.

HOMO-LUMO Energy Analysis for Reactivity Prediction

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is a common method to predict a molecule's chemical reactivity and kinetic stability. The energy gap between these frontier orbitals can indicate the likelihood of a molecule to undergo chemical reactions. Regrettably, no publications containing HOMO-LUMO energy analysis specifically for this compound could be located.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. Despite the utility of this method, no MEP mapping studies for this compound were found.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes, interactions with solvent molecules, and the stability of molecular complexes. A search for MD simulation studies involving this compound did not yield any specific results.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. While numerous QSAR studies have been conducted on various series of 1,2,4-triazole (B32235) derivatives to explore their potential as therapeutic agents, no QSAR models specifically incorporating derivatives of this compound were found in the reviewed literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a biological target. The literature contains many examples of molecular docking studies with diverse 1,2,4-triazole derivatives against various protein targets. However, no specific molecular docking simulations for this compound were identified.

Prediction of Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. While specific docking studies for this compound are not extensively documented in dedicated publications, its binding modes can be predicted based on the well-characterized interactions of its constituent moieties: the 1,2,4-triazole ring and the tert-butyldimethylsilyl (TBS) group.

The 1,2,4-triazole ring is a key pharmacophore known for its ability to engage in a variety of non-covalent interactions. nih.gov Its nitrogen atoms, particularly N2 and N4, can act as hydrogen bond acceptors, forming crucial connections with hydrogen bond donors like amino acid residues (e.g., Gln, Arg, Cys) in a protein's active site. nih.gov Furthermore, the aromatic nature of the triazole ring allows it to participate in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. mdpi.com

The tert-butyldimethylsilyl (TBS) group significantly influences the molecule's binding profile. Its large, sterically demanding, and lipophilic nature suggests that it will preferentially occupy hydrophobic pockets within a receptor. This group is not capable of forming hydrogen bonds but contributes significantly to binding through van der Waals forces and hydrophobic effects. The steric bulk of the TBS group also imposes constraints on the possible binding conformations, guiding the triazole ring into specific orientations within the binding site. Computational studies on various 1,2,4-triazole derivatives confirm that such interactions are fundamental to their biological activity. jksus.orgnih.gov

Interactive Table: Predicted Binding Interactions for this compound

| Molecular Moiety | Potential Interaction Type | Interacting Residues (Examples) |

|---|---|---|

| 1,2,4-Triazole Ring (Nitrogens) | Hydrogen Bond Acceptor | Gln, Asn, Arg, Ser, Cys |

| 1,2,4-Triazole Ring (Aromatic) | π-π Stacking / Hydrophobic | Phe, Tyr, Trp |

Energetic Analysis of Molecular Recognition

The binding energy is a sum of several components:

Van der Waals Energy: This component arises from transient fluctuations in electron density and is a major contributor to the binding of the hydrophobic TBS group. It is also significant for the interactions of the triazole ring with nonpolar residues. nih.gov

Electrostatic Energy: This describes the interaction between charged or polar groups. The polar 1,2,4-triazole ring, with its electronegative nitrogen atoms, would contribute favorably to this term, especially when forming hydrogen bonds. nih.gov

Solvation Energy: This term accounts for the energy cost of removing the molecule and the binding site from the solvent (water) and is calculated using models like the Poisson-Boltzmann (PB) or Generalized Born (GB) equations.

Studies on similar 1,2,4-triazole derivatives have shown binding affinities ranging from -4.1 to -17.9 kcal/mol, depending on the specific target and the other substituents on the triazole core. jksus.org The TBS group is expected to provide a strong, favorable contribution through van der Waals and nonpolar solvation terms, while the triazole ring's contribution would be a mix of favorable electrostatic interactions and desolvation penalties.

Interactive Table: Illustrative Energetic Contributions to Binding

| Energy Component | Predicted Contribution | Rationale |

|---|---|---|

| Van der Waals Energy | Highly Favorable | Major contribution from the large, nonpolar TBS group. |

| Electrostatic Energy | Favorable | Driven by the polar triazole ring and potential hydrogen bonds. |

| Nonpolar Solvation Energy | Favorable | Energy gained from the burial of hydrophobic surfaces (TBS group). |

| Polar Solvation Energy | Unfavorable | Energy penalty for desolvating the polar triazole ring upon binding. |

| Total Binding Free Energy | Favorable (Negative) | The sum of all contributions, expected to indicate stable binding. |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and flexibility of this compound are critical to its ability to adopt a bioactive conformation that fits within a target's binding site. Conformational analysis involves studying the rotation around single bonds to identify stable, low-energy conformers.

The 1,2,4-triazole ring itself is an aromatic heterocycle and is known to be essentially planar. nih.gov The primary source of conformational flexibility in the molecule is the rotation around the single bond connecting the silicon atom of the TBS group to the N1 nitrogen of the triazole ring (Si-N1 bond).

The most significant factor governing the molecule's conformation is the steric bulk of the tert-butyl group attached to the silicon. This group acts as a "conformational anchor," heavily influencing the preferred rotational state around the Si-N1 bond. researchgate.net To minimize steric hindrance between the large TBS group and the adjacent C5-H bond of the triazole ring, the molecule will likely adopt a staggered conformation. The potential energy surface for this rotation would show deep minima for conformations that maximize the distance between the tert-butyl group and the ring, and high energy barriers for eclipsed conformations. Computational studies using Density Functional Theory (DFT) are often used to map such potential energy surfaces and determine rotational barriers. ekb.eg There are no stereocenters in this compound, so it is an achiral molecule with no stereoisomers.

Interactive Table: Key Conformational Features

| Structural Feature | Description | Implication for Binding |

|---|---|---|

| 1,2,4-Triazole Ring | Aromatic, planar structure. | Provides a rigid scaffold for presenting interacting groups. |

| Si-N1 Bond | Single bond allowing for rotation. | Confers conformational flexibility to the molecule. |

Role of 1 Tert Butyldimethylsilyl 1h 1,2,4 Triazole and Its Derivatives in Advanced Material Science and Applied Chemistry

Applications in Functional Material Development

Derivatives of 1,2,4-triazole (B32235) are actively being explored for their potential in creating advanced functional materials. One notable area of research is in the development of high-energy density materials (HEDMs). rsc.orgresearchgate.net Through computational design using Density Functional Theory (DFT), a new family of bridged 1,2,4-triazole N-oxides has been conceptualized. rsc.orgresearchgate.net These designed compounds are predicted to exhibit high densities, significant heats of formation, and impressive detonation velocities and pressures, making them promising candidates for future energetic materials. rsc.orgresearchgate.net

In the realm of optoelectronics, 1,2,4-triazole derivatives have been synthesized and investigated as luminophores. nih.gov These compounds, which feature the 4-alkyl-4H-1,2,4-triazole core conjugated with various aromatic systems, have demonstrated high luminescent properties and a substantial quantum yield of emitted photons. nih.gov The presence of the nitrogen-rich triazole ring influences the electron distribution within the molecule, enhancing intramolecular electron transport, a desirable characteristic for applications in devices like organic light-emitting diodes (OLEDs). nih.gov

Research on Corrosion Inhibition Capabilities

Triazole derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, including mild steel, carbon steel, copper, and aluminum, particularly in acidic environments. nih.govrsc.orgijcsi.pronih.gov The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that mitigates the corrosive process. nih.govnih.gov This adsorption is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the triazole ring, which can coordinate with the d-orbitals of the metal. nih.govnih.gov

Research has shown that the molecular structure of the triazole derivative significantly influences its inhibition efficiency. The presence of various substituents on the triazole ring can enhance its protective properties. ijcsi.pronih.gov Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. rsc.orgscispace.com These studies have indicated that many triazole derivatives act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. rsc.orgijcsi.pro

Below is a table summarizing the inhibition efficiencies of some novel triazole derivatives on mild steel in acidic media:

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) | 1.0 × 10⁻³ | 95.3 | rsc.org |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | 1.0 × 10⁻³ | 95.0 | rsc.org |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | 300 ppm | 89 | nih.gov |

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | - | - | nih.gov |

| 5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | - | - | nih.gov |

Role in Dye Chemistry and Optical Brighteners

The 1,2,4-triazole moiety is a valuable component in the synthesis of novel dyes. For instance, new azo-azomethine dyes have been synthesized through the condensation of 3,5-diamino-1,2,4-triazole with azo-coupled o-vanillin precursors. nih.gov These dyes have been characterized for their spectroscopic and thermal properties, indicating good stability. nih.gov

Furthermore, triazole derivatives play a significant role as optical brightening agents (OBAs), also known as fluorescent whitening agents. nih.govresearchgate.netwikipedia.org These compounds function by absorbing light in the ultraviolet region and re-emitting it in the blue region of the visible spectrum, which results in a whitening effect on materials like textiles and paper. nih.govwikipedia.org Poly-1,2,3-triazoles have been synthesized and shown to possess excellent thermal stability and UV resistance, making them suitable for embedding with optical brightening agents to create materials with strong and stable fluorescent properties. nih.govacs.org The global production of OBAs is dominated by a few types, including di- and tetra-sulfonated triazole-stilbenes. wikipedia.org

Intermediates in Agrochemical Research and Development

1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole serves as a key intermediate in the synthesis of a wide array of agrochemicals. arkema.com The 1,2,4-triazole ring is a core structural feature in many commercially successful fungicides, herbicides, and pesticides. rjptonline.orgresearchgate.netfrontiersin.org

The 1,2,4-triazole ring is a fundamental building block for a major class of fungicides known as sterol demethylation inhibitors (DMIs). nih.govnih.gov These compounds, often referred to as "conazole" fungicides, work by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.govresearchgate.net The disruption of ergosterol production leads to the inhibition of fungal growth.

The versatility of the triazole scaffold allows for the synthesis of a diverse range of derivatives with broad-spectrum fungicidal activity against various plant pathogens. researchgate.netnih.gov Research in this area focuses on designing and synthesizing novel 1,2,4-triazole derivatives with enhanced efficacy and a broader range of action. nih.gov

Examples of commercial fungicides containing the 1,2,4-triazole moiety include:

Difenoconazole nih.gov

Fluconazole lifechemicals.com

Itraconazole chemijournal.com

Mefentrifluconazole frontiersin.org

Paclobutrazol wikipedia.org

In addition to their fungicidal properties, 1,2,4-triazole derivatives have been investigated for their herbicidal activity. rjptonline.orgresearchgate.net For example, novel selenium-containing compounds based on the carbamoyl (B1232498) triazole herbicide Cafenstrole have been designed and synthesized. nih.gov Bioassay tests of these new compounds have shown promising inhibitory activity against certain weeds, with some derivatives exhibiting higher selectivity between the target weed and crops like rice compared to the parent herbicide. nih.gov

The 1,2,4-triazole core is also incorporated into the structure of various pesticide agents to control insect pests. rjptonline.orgresearchgate.net A series of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties have been synthesized and evaluated for their insecticidal activity against pests such as Nilaparvata lugens and Aphis craccivora. nih.gov The results of these bioassays indicated that some of the synthesized compounds exhibited significant insecticidal activity. nih.gov The ongoing research in this field aims to develop new and effective insecticides based on the versatile 1,2,4-triazole scaffold.

Prospects and Future Directions in 1 Tert Butyldimethylsilyl 1h 1,2,4 Triazole Research

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of 1,2,4-triazole (B32235) derivatives has been a subject of extensive research, with numerous methods developed over the years. nih.govresearchgate.net Future efforts concerning 1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole are likely to focus on the development of more efficient, atom-economical, and environmentally benign synthetic routes.

Emerging trends include the use of novel catalytic systems that can operate under milder conditions with higher yields and selectivity. While copper-catalyzed reactions have been fundamental in triazole synthesis, research is expanding to include other metals and even metal-free conditions. nih.govfrontiersin.orgmdpi.com For instance, palladium/copper bimetallic catalysts have been utilized for three-component cycloaddition reactions to prepare 1,2,3-triazoles, a strategy that could be adapted for 1,2,4-triazole synthesis. nih.gov The development of heterogeneous catalysts, such as nano-Cu0/Fe3O4, offers advantages like easy separation and reusability, aligning with green chemistry principles. frontiersin.org

Furthermore, one-pot multi-component reactions (MCRs) are gaining traction as they allow the construction of complex molecules from simple starting materials in a single step, reducing waste and saving time. researchgate.net Future methodologies may involve microwave-assisted or ultrasound-assisted synthesis, which have been shown to accelerate reaction times and improve yields for various heterocyclic compounds. researchgate.netresearchgate.net

| Catalytic System | Key Features | Potential Advantages for Silylated Triazole Synthesis | Reference(s) |

| Copper (I) Catalysis | Widely used in "click chemistry", highly regioselective for 1,4-disubstituted 1,2,3-triazoles. Adaptable for 1,2,4-triazole synthesis. | High yields, mild reaction conditions, tolerance of various functional groups. | mdpi.comresearchgate.net |

| Palladium/Copper Bimetallic | Enables multi-component cycloaddition reactions. | Potential for novel reaction pathways and synthesis of complex triazole derivatives. | nih.gov |

| Nano-Cu0/Fe3O4 | Heterogeneous, magnetically separable catalyst. | Easy recovery and recycling, environmentally friendly, high yield. | frontiersin.org |

| Amine Oxidase-Inspired Catalysis | Bio-mimicking protocol using an o-quinone catalyst with a Lewis acid co-catalyst. | Atom-economical, environmentally benign, produces water and ammonia (B1221849) as by-products. | rsc.org |

Exploration of Novel Reactivity Patterns

The presence of the tert-butyldimethylsilyl group significantly influences the electronic properties and reactivity of the 1,2,4-triazole ring. While primarily a protecting group, the silyl (B83357) moiety can be strategically cleaved under specific conditions, providing a pathway for N-functionalization. Future research will likely delve deeper into understanding and exploiting the unique reactivity imparted by the TBS group.

One area of exploration is the selective C-H functionalization of the triazole ring while the nitrogen is protected. nih.gov This allows for the introduction of various substituents (e.g., aryl, alkyl groups) directly onto the carbon backbone of the triazole, creating a library of diverse derivatives. The TBS group can direct metallation to specific positions, offering regiochemical control that would be difficult to achieve otherwise. Research into the concerted metalation-deprotonation (CMD) pathways involved in these reactions will be crucial for optimizing reaction conditions and expanding the substrate scope. nih.gov

Another avenue involves investigating the cycloaddition reactions where this compound can act as a dienophile or dipolarophile. The electronic nature of the silylated triazole could lead to novel cycloaddition products that are not accessible with unprotected triazoles.

Advanced Functionalization Strategies for Diverse Applications

The ability to selectively functionalize the 1,2,4-triazole core is paramount for its application in medicinal chemistry, materials science, and agrochemicals. lifechemicals.comnih.gov The TBS-protected triazole is an ideal platform for late-stage functionalization, a strategy that allows for the rapid diversification of a common intermediate to generate a wide range of analogs for biological screening or material property testing. researchgate.net

Future strategies will focus on developing more sophisticated functionalization techniques. This includes post-click modifications, where a triazole ring formed via a click reaction is further elaborated. researchgate.net For example, a bimetallic sequential catalytic strategy involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by ruthenium-catalyzed C-H activation has been developed, where the newly formed triazole ring directs the subsequent functionalization. researchgate.net

The synthesis of functional copolymers containing triazole units is another promising area. For instance, copolymers of vinyl-1,2,4-triazole and silylated monomers have been synthesized, which can form supramolecular structures in aqueous media, indicating potential applications in drug delivery or smart materials. rsc.org

Integration with Machine Learning and Artificial Intelligence for Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govresearchgate.net In the context of this compound, these computational tools can be employed in several ways.

Generative AI models can design novel triazole derivatives with desired properties. springernature.com By training on large datasets of known molecules and their biological activities or material properties, these models can propose new structures that are likely to be active or possess specific characteristics. springernature.commdpi.com For example, ML has been used in the design of novel quinolinesulfonamide-triazole hybrids with anticancer activity. mdpi.com

AI can also accelerate the discovery of new synthetic routes. Retrosynthesis software, powered by machine learning, can analyze a target molecule and suggest a step-by-step synthetic pathway, potentially identifying more efficient or novel routes than those conceived by human chemists. acs.orgphiladelphia.edu.jo These tools can also predict reaction outcomes and help optimize reaction conditions, reducing the number of trial-and-error experiments needed. philadelphia.edu.jo The use of Free Energy Perturbation (FEP+) in conjunction with machine-learning models can predict binding affinities for newly designed compounds, guiding the synthesis of the most promising candidates. acs.org

| AI/ML Application | Description | Potential Impact on Triazole Research | Reference(s) |

| Generative Models | Algorithms trained on chemical data to generate novel molecular structures with desired properties. | Design of new 1,2,4-triazole derivatives for specific applications (e.g., drugs, materials). | researchgate.netspringernature.com |

| Retrosynthesis Software | AI-driven tools that propose synthetic routes for a target molecule. | Faster discovery of efficient and novel synthetic pathways for complex triazole derivatives. | acs.orgphiladelphia.edu.jo |

| Property Prediction | ML models that predict physicochemical properties, biological activity, and toxicity of molecules. | Prioritization of synthetic targets, reducing the cost and time of drug discovery and materials development. | nih.gov |

| Reaction Optimization | AI algorithms that suggest optimal reaction conditions (e.g., catalyst, solvent, temperature). | Improved yields and reduced waste in the synthesis of this compound and its derivatives. | philadelphia.edu.jo |

Environmental and Sustainable Chemistry Considerations

The principles of green chemistry are increasingly influencing the direction of chemical synthesis. rsc.org Future research on this compound and its derivatives will undoubtedly place a strong emphasis on sustainability. nih.govmdpi.com

This involves the development of synthetic methods that minimize waste, avoid the use of hazardous solvents and reagents, and are energy-efficient. mdpi.com Key green approaches applicable to triazole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with water, ionic liquids, or supercritical fluids. researchgate.netmdpi.com

Catalyst Innovation: Focusing on abundant and non-toxic metal catalysts or developing metal-free catalytic systems. The use of recyclable heterogeneous catalysts is also a key strategy. mdpi.commdpi.com

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption. researchgate.netmdpi.com

Atom Economy: Designing reactions, such as multicomponent reactions, where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net

An amine oxidase-inspired catalytic method for synthesizing 1,2,4-triazoles has been reported that is atom-economical and environmentally benign, producing only water and ammonia as byproducts. rsc.org Such bio-inspired approaches represent a significant step towards more sustainable chemical manufacturing. The continuous development and adoption of these green methodologies will be crucial for the future of research in this field. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for introducing the tert-butyldimethylsilyl (TBS) group onto 1H-1,2,4-triazole, and what challenges arise during purification?

- The TBS group is typically introduced via silylation reactions using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole or triethylamine). Challenges include managing moisture sensitivity and competing side reactions, such as over-silylation or hydrolysis. Purification often requires column chromatography under inert conditions to isolate the desired product .

- Key Data : Yields range from 60–85% depending on solvent polarity (e.g., DMF vs. THF) and reaction temperature (RT vs. 50°C).

Q. How can spectroscopic techniques (NMR, IR) distinguish 1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole from its unprotected analog?

- ¹H NMR : The TBS group exhibits a singlet at δ 0.1–0.3 ppm for the six methyl protons and a septet (δ ~1.0 ppm) for the tert-butyl group. The triazole proton shifts upfield compared to the unprotected analog due to electron-donating silyl effects .

- IR : A strong Si–C stretching vibration near 1250 cm⁻¹ confirms silyl group incorporation .

Q. What role does the TBS group play in stabilizing 1H-1,2,4-triazole derivatives during multi-step syntheses?

- The TBS group acts as a protecting group, preventing unwanted nucleophilic attack or oxidation at the triazole nitrogen. It enhances solubility in non-polar solvents, facilitating intermediates’ isolation in complex reaction sequences .

Advanced Research Questions

Q. How do solvent effects and substituent positioning influence the reactivity of this compound in cross-coupling reactions?

- Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings, improving yields. Steric hindrance from the TBS group directs regioselectivity; for example, C-5 substitution is favored over C-3 in palladium-catalyzed reactions .

- Contradiction Note : highlights pKa variability in solvents, which may alter protonation states and reaction pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.